molecular formula C17H19N3O3 B294062 N-[3-(o-anisoylamino)propyl]picolinamide

N-[3-(o-anisoylamino)propyl]picolinamide

Cat. No.: B294062
M. Wt: 313.35 g/mol
InChI Key: LEZXRNAUMXRBTI-UHFFFAOYSA-N
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Description

N-[3-(o-Anisoylamino)propyl]picolinamide is a picolinamide derivative featuring an o-anisoyl (o-methoxybenzoyl) group linked via a propylamine chain to the picolinamide core. Picolinamide derivatives are widely studied for their pharmacological activities, including antimalarial and CNS-targeting applications, with substituents on the aromatic rings and side chains critically influencing their behavior .

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[3-[(2-methoxybenzoyl)amino]propyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-23-15-9-3-2-7-13(15)16(21)19-11-6-12-20-17(22)14-8-4-5-10-18-14/h2-5,7-10H,6,11-12H2,1H3,(H,19,21)(H,20,22)

InChI Key

LEZXRNAUMXRBTI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=N2

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=N2

solubility

47 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Key Analogs:

N-(3-Methoxyphenyl)picolinamide ():

  • Substitution: Methoxy group at the phenyl ring’s 3-position.
  • Relevance: Demonstrates enhanced binding affinity in PET radioligands, suggesting that methoxy groups improve target interaction. The o-anisoyl group in the target compound may similarly enhance selectivity due to steric and electronic effects .

N-(3-(Methylamino)propyl)picolinamide (Compound 32, ; Synonyms in ): Substitution: Methylamino-propyl side chain. Synthesis: Formed via coupling 2,2’-pyridil with N-methyl-1,3-propanediamine, yielding 98% purity. The target compound likely follows a similar route, substituting the amine with o-anisoylamino-propylamine .

4-Chloro-N-phenylpicolinamide ():

  • Substitution: Chlorine at the picolinamide’s 4-position.
  • Relevance: Halogenation often enhances binding affinity and metabolic stability. The absence of such substitution in the target compound may reduce halogen-specific interactions but improve solubility .
Activity Trends:
  • Antimalarial Activity : Piperazinyl derivatives (e.g., compounds 1c and 2c in ) show IC50 values <200 nM, highlighting the importance of nitrogen-rich side chains. The o-anisoyl group’s electron-donating methoxy may similarly modulate activity .
  • CNS Targeting: Methoxy and methylthio groups () improve BBB permeability, suggesting the target compound’s o-methoxybenzoyl moiety could enhance CNS uptake compared to non-aromatic analogs .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Solubility
N-[3-(o-Anisoylamino)propyl]picolinamide* ~330–350 ~1.5–2.0 3 Moderate in DMSO
N-(3-(Methylamino)propyl)picolinamide 193.25 -0.2 2 High in MeOH
4-Chloro-N-phenylpicolinamide 246.7 ~2.5 1 Low in H2O

*Estimated based on structural analogs .

  • Solubility : Methoxy groups may improve solubility in polar aprotic solvents (e.g., DMSO), critical for in vitro assays .

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